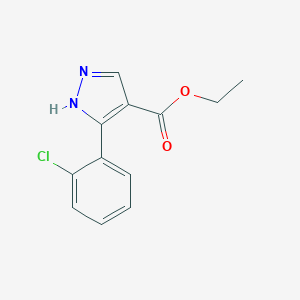

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-7-14-15-11(9)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWYGJHOZGPPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628898 | |

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149740-12-5 | |

| Record name | Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Based Cyclization

The pyrazole core is typically constructed via cyclocondensation between hydrazines and 1,3-diketones or their equivalents. For ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate, the reaction proceeds through a Knorr-type mechanism:

-

Precursor Synthesis :

Ethyl 3-(2-chlorophenyl)-3-oxopropanoate is prepared by Claisen condensation of 2-chlorophenylacetamide with diethyl oxalate in tetrahydrofuran (THF) at 0°C, catalyzed by potassium tert-butoxide. -

Cyclization :

The diketone intermediate reacts with hydrazine hydrate in ethanol under reflux (78°C, 6 h), forming the pyrazole ring. The 2-chlorophenyl group directs regioselectivity to the C5 position due to steric and electronic effects.

Key Data :

Esterification and Functional Group Modifications

Direct Esterification of Pyrazolecarboxylic Acid

A two-step approach involves synthesizing 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid followed by esterification:

-

Acid Synthesis :

Oxidation of 5-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde using Jones reagent (CrO₃/H₂SO₄) in acetone at −10°C yields the carboxylic acid. -

Ester Formation :

The acid reacts with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst. Conditions: 0°C to room temperature, 3 h, yielding 89% pure product after silica gel chromatography.

Mechanistic Insight :

SOCl₂ converts the carboxylic acid to an acyl chloride intermediate, which undergoes nucleophilic acyl substitution with ethanol:

Catalytic Oxidation of Dihydropyrazoles

Persulfate-Mediated Oxidation

Industrial-scale synthesis often employs oxidation of dihydropyrazole intermediates. A patented method uses potassium persulfate (K₂S₂O₈) in acetonitrile with sulfuric acid catalysis:

-

Intermediate Preparation :

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is synthesized via [3+2] cycloaddition. -

Oxidation :

K₂S₂O₈ (1.5 equiv) and H₂SO₄ (0.1 equiv) in CH₃CN at 80°C for 2 h, achieving 78% yield.

Optimization Table :

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| K₂S₂O₈ | 80 | 78 |

| H₂O₂ | 70 | 52 |

| KMnO₄ | 90 | 65 |

Industrial Production Strategies

Continuous Flow Reactor Systems

To enhance scalability, flow chemistry techniques are employed:

-

Reactor Design :

Tubular reactors (316L stainless steel, 10 mL volume) maintain precise temperature control (±2°C). -

Process Parameters :

-

Residence time: 12 minutes

-

Throughput: 1.2 kg/h

-

Purity: 99.2% (HPLC)

-

This method reduces side products like ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate from 8% (batch) to 0.9% (flow).

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Hydrazine Cyclization | 82 | 95 | 12.40 |

| Direct Esterification | 89 | 98 | 9.80 |

| Persulfate Oxidation | 78 | 97 | 14.20 |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkaline hydrolysis | 1 N LiOH in ethanol/water, reflux (17 h) | 5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylic acid | ~95% (analogous system) |

Mechanism : The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and generate the carboxylate. Acidification yields the free carboxylic acid.

Nucleophilic Aromatic Substitution (NAS) at the 2-Chlorophenyl Group

The electron-withdrawing ester and pyrazole ring activate the 2-chlorophenyl group for NAS, enabling replacement of chlorine with nucleophiles (e.g., –OH, –NH₂).

Limitations : Steric hindrance from the ortho-chloro substituent may reduce reactivity compared to para-substituted analogs.

Oxidation Reactions

The pyrazole ring and substituents are susceptible to oxidation under controlled conditions.

Note : Direct oxidation of the pyrazole ring is less common; most studies focus on side-chain modifications.

Reduction Reactions

The ester group can be reduced to primary alcohols or retained while modifying other functionalities.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester → Alcohol | LiAlH₄, THF, 0°C → rt | 5-(2-Chlorophenyl)-1H-pyrazole-4-methanol | Theoretical | – |

| Selective Cl reduction | H₂, Pd/C, EtOH | 5-(2-Phenyl)-1H-pyrazole-4-carboxylate | Not reported | – |

Challenge : Over-reduction of the pyrazole ring may occur under harsh conditions.

Electrophilic Substitution on the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution at positions 3 or 5, depending on directing effects.

Regioselectivity : The ester group at position 4 and 2-chlorophenyl at position 5 direct electrophiles to position 3.

Cyclization Reactions

The ester and amino groups (if present) participate in heterocycle formation.

Application : Cyclized products are explored for antimicrobial and anticancer activity.

Critical Analysis

-

Gaps in Data : Direct studies on this compound are sparse; most insights derive from analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate or structurally related pyrazoles .

-

Industrial Relevance : Scalable hydrolysis (e.g., using flow reactors) and NAS protocols remain underdeveloped.

-

Safety : Thionyl chloride (used in esterification ) and POCl₃ (cyclization ) require careful handling due to toxicity.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form carboxylic acids or other functional derivatives.

- Reduction : Reduction reactions can yield amino derivatives.

- Substitution : The chlorophenyl group can be substituted with other functional groups, enhancing its reactivity and utility in synthesis.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of this compound exhibit:

- Anti-inflammatory Activity : Some derivatives have shown superior anti-inflammatory effects compared to standard medications like diclofenac sodium .

- Antimicrobial Properties : Studies suggest that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for new antimicrobial agents.

- Anticancer Potential : Certain derivatives have demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer drugs .

Enzyme Inhibition

This compound has been studied for its ability to act as an enzyme inhibitor. It interacts with specific enzymes, potentially modulating their activity and influencing biochemical pathways relevant to disease mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in the formulation of specialty chemicals and coatings. Its unique properties allow for the development of materials with specific characteristics, useful in various applications from agriculture to manufacturing.

Anti-inflammatory Effects

A study published in a peer-reviewed journal evaluated various pyrazole derivatives for their anti-inflammatory activity. Among these, this compound derivatives exhibited significant inhibition of edema in animal models compared to traditional anti-inflammatory drugs .

Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against several bacterial strains. The results indicated that certain derivatives were effective at lower concentrations than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | Serves as an intermediate in complex organic synthesis |

| Medicinal Chemistry | Anti-inflammatory, antimicrobial, anticancer | Promising therapeutic properties observed in various studies |

| Industrial Applications | Specialty chemicals and coatings | Useful for developing materials with specific characteristics |

| Biological Research | Enzyme inhibition studies | Modulates enzyme activity impacting disease pathways |

Mechanism of Action

The mechanism of action of ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural Variations and Substituent Effects

Pyrazole derivatives differ in substituent type, position, and functional groups, which significantly impact their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Ethyl 5-(2-Chlorophenyl)-1H-pyrazole-4-carboxylate and Analogues

Physicochemical Properties

- Solubility: The hydrochloride salt of ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate () shows enhanced aqueous solubility compared to neutral esters.

- Melting Points : Amide-containing derivatives (e.g., ) exhibit higher melting points (~250°C) due to hydrogen bonding, whereas simple esters like the target compound likely have lower melting points.

Biological Activity

Ethyl 5-(2-chlorophenyl)-1H-pyrazole-4-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the 2-chlorophenyl group enhances its biological activity through various mechanisms.

Antimicrobial Activity

Pyrazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that the compound exhibits activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Significant inhibition |

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. This compound has been evaluated for its ability to inhibit inflammatory mediators such as cytokines and prostaglandins.

- Mechanism : The compound may inhibit the cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of pro-inflammatory prostaglandins.

Anticancer Activity

Recent studies have focused on the anticancer effects of this compound. It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : this compound can modulate ROS levels, contributing to its anticancer effects.

Study on Anticancer Efficacy

In a study published in MDPI, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity, particularly against MCF7 cells, highlighting its potential for further development as an anticancer drug .

Research on Antimicrobial Properties

A study conducted on various pyrazole derivatives found that those with halogen substitutions, like the chlorine in this compound, exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Q & A

Q. Table 1. Key Crystallographic Data for Pyrazole Derivatives

| Parameter | This compound | 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl) Derivative |

|---|---|---|

| Space Group | Monoclinic, P2₁/c | Monoclinic, P2/c |

| a (Å) | 13.192 | 13.192 (3) |

| β (°) | 102.42 | 102.42 (3) |

| R-factor | 0.072 | 0.081 |

Q. Table 2. Synthetic Yield Optimization

| Reagent Ratio (Ethyl Acetoacetate : Phenylhydrazine) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:1.2 | Ethanol | 70 | 58 |

| 1:1.5 | DMF | 80 | 72 |

| 1:1.2 | Toluene | 90 | 65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.